Methyl 6-aminopyridine-2-carboxylate
Description
Significance in Contemporary Chemical Sciences
The contemporary significance of Methyl 6-aminopyridine-2-carboxylate lies primarily in its role as a versatile intermediate in organic synthesis. The presence of the amino and ester functionalities on the pyridine (B92270) core allows for sequential and selective reactions, making it a valuable precursor for constructing complex molecular architectures.
In medicinal chemistry, this compound is a key starting material for the synthesis of various bioactive molecules. nbinno.com The 2-aminopyridine (B139424) moiety is a recognized pharmacophore, a structural feature responsible for a drug's physiological or pharmacological action, and is present in numerous therapeutic agents. rsc.org For instance, derivatives of this compound are being investigated for their potential as novel treatments for neurological injuries and diseases. nih.gov
Historical Context and Evolution of Research
Early research into related 2-aminopyridine compounds dates back to the early 20th century, with significant developments in their synthesis and application occurring over the subsequent decades. mdpi.com The evolution of research on this compound is intrinsically linked to the broader advancements in heterocyclic chemistry and the growing demand for novel molecular scaffolds in drug discovery programs. Initially, research likely focused on the fundamental synthesis and characterization of this and similar molecules. Over time, with the advent of more sophisticated analytical and screening techniques, the focus has shifted towards its application in the targeted synthesis of complex molecules with specific biological activities.
Scope and Objectives of Current Research Trajectories
Current research involving this compound is largely driven by the pursuit of new therapeutic agents and functional materials. The primary objectives of ongoing research can be summarized as follows:
Drug Discovery: A major research trajectory is the use of this compound as a scaffold to develop novel drugs. For example, it has been utilized in the synthesis of potential anticancer agents and compounds targeting other diseases. acs.org Its derivatives have been explored for their antimicrobial, antifungal, and antiviral properties. ontosight.ai
Development of Novel Synthetic Methodologies: Organic chemists continue to explore new and more efficient ways to synthesize and modify this compound and its derivatives. This includes the development of one-pot multicomponent reactions to create diverse libraries of related compounds for high-throughput screening. nih.gov
Materials Science: The structural motifs derived from this compound are also of interest in materials science. The pyridine ring system can act as a ligand for metal complexes, opening up possibilities for the creation of new catalysts and functional materials. Research on related aminopicolinic acids has highlighted their potential as ligands for transition metals. umsl.edu
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHEJTUXNQOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550151 | |
| Record name | Methyl 6-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36052-26-3 | |
| Record name | Methyl 6-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Aminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Methyl 6 Aminopyridine 2 Carboxylate
Established Synthetic Routes
Established methods for synthesizing Methyl 6-aminopyridine-2-carboxylate often rely on multi-step sequences involving the modification of readily available pyridine (B92270) precursors. These routes prioritize reliability and scalability, employing well-understood reaction mechanisms.
Multi-step Organic Synthesis Approaches
The synthesis of this compound is typically achieved through a linear sequence starting from a suitable precursor. A common strategy involves the synthesis of the corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid, followed by esterification. nbinno.comchemicalbook.com One documented pathway begins with 6-(Acetylamino)pyridine-2-carboxylic acid. chemicalbook.com In this method, the acetyl-protected amine is hydrolyzed under basic conditions, using sodium hydroxide (B78521) at an elevated temperature, to yield 6-aminopyridine-2-carboxylic acid. This intermediate is then subjected to esterification to produce the final methyl ester product. chemicalbook.com
Another multi-step approach could start from more basic pyridine derivatives. For instance, processes for creating related substituted pyridines often involve initial halogenation reactions (e.g., bromination or iodination) of a simple aminopyridine. google.com This halogenated intermediate can then undergo further functionalization, such as palladium-catalyzed coupling reactions, to introduce other substituents before the carboxylation and esterification steps. google.com These modular, step-wise approaches allow for the controlled construction of the target molecule.
Carboxylation and Esterification Techniques
The final and crucial step in many synthetic routes is the esterification of 6-aminopyridine-2-carboxylic acid. A standard and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid, typically under reflux conditions. georganics.sk This straightforward technique is widely used for converting carboxylic acids to their corresponding methyl esters.
Microwave-assisted synthesis has also emerged as a rapid and efficient alternative for this transformation. For example, the esterification of pyridine-2,6-dicarboxylic acid has been successfully performed using methanol and sulfuric acid under microwave irradiation, significantly reducing the reaction time to minutes while achieving high yields. davidpublisher.com This method's efficiency suggests its applicability for the esterification of 6-aminopyridine-2-carboxylic acid as well.
The table below summarizes common esterification conditions.
| Reagents | Catalyst | Conditions | Yield | Reference |
| Methanol | Aqueous Hydrogen Chloride | Reflux | Not specified | georganics.sk |
| Methanol | 30% Sulfuric Acid | Microwave (375 W, 30 min) | 95% | davidpublisher.com |
| Sodium Hydroxide (for hydrolysis), then Hydrochloric Acid | None | 80°C, then acidification | 76% (for the acid) | chemicalbook.com |
Pyridine Derivative Preparation as Precursors
The availability of suitable precursors is critical for the synthesis of this compound. A key precursor, 6-aminopyridine-2-carboxylic acid, can be synthesized through several routes. nbinno.com One method involves the reaction of 2-chloronicotinic acid with ammonia (B1221849) in the presence of a reducing agent. nbinno.com Another approach starts with pyridine-2,6-dicarboxylic acid and treats it with ammonia and a reducing agent like sodium borohydride. nbinno.com
The synthesis of other functionalized pyridine precursors often begins with simple, commercially available pyridines. For example, 6-Methyl-2-pyridinecarboxylic acid can be prepared by the selective oxidation of one methyl group of 2,6-dimethylpyridine (B142122) (2,6-lutidine) using an oxidizing agent like potassium permanganate. chemicalbook.com The reaction conditions, such as temperature and stoichiometry of the oxidant, must be carefully controlled to prevent over-oxidation to the dicarboxylic acid. chemicalbook.com Similarly, halogenated pyridines like 2-amino-5-iodopyridine (B21400) are prepared via iodination of 2-aminopyridine (B139424) and serve as versatile intermediates for introducing functionality through coupling reactions. google.com
Reductive Amination and Alkylation Strategies for Related Compounds
Reductive amination is a powerful and widely used method in pharmaceutical chemistry for synthesizing amines from carbonyl compounds (aldehydes or ketones). acs.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium cyanoborohydride and, more recently, milder and less toxic alternatives like pyridine-borane complexes. sciencemadness.orgrsc.org
While not a direct route to this compound itself, this strategy is fundamental for preparing a wide range of related amine-containing pyridine compounds. For instance, the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been demonstrated using chiral ruthenium catalysts to produce chiral amines with high enantioselectivity. acs.org This highlights the utility of reductive amination in creating complex, biologically active molecules built on a pyridine scaffold. The process allows for the formation of C-N bonds under relatively mild conditions and is tolerant of various functional groups, such as esters and halides. acs.org
Advanced Synthetic Innovations
Recent advancements in synthetic organic chemistry have focused on developing more efficient and selective methods for the functionalization of heterocyclic compounds, including pyridines. These innovative strategies aim to minimize synthetic steps and improve control over the placement of functional groups.
Regioselective Synthesis Protocols
Achieving regioselectivity—the ability to control where a chemical reaction occurs on a molecule with multiple potential reaction sites—is a significant challenge in pyridine chemistry. Advanced protocols have been developed to address this. One strategy involves converting the pyridine into a phosphonium (B103445) salt, which activates the ring for subsequent reactions. This method allows for the amination of pyridines with high regioselectivity, often targeting the C4 or C2 position depending on the existing substitution pattern. nih.gov The resulting iminophosphorane can then be converted into an amino group, providing a C-H amination strategy that complements traditional methods relying on pre-functionalized halogenated pyridines. nih.gov
Another approach to regioselective functionalization involves directed ortho-metalation or halogen-metal exchange reactions. For example, studies on 3-amino-6-bromo-2-substituted-imidazo[1,2-a]pyridines have shown that using specific organometallic reagents, such as i-propyl magnesium chloride, can achieve chemoselective functionalization at the C6 position via a halogen-metal exchange. researchgate.net Subsequent regiospecific metalation at a different position allows for the introduction of a second electrophile, enabling the precise construction of highly substituted pyridine-fused systems. researchgate.net These modern techniques offer powerful tools for creating complex pyridine derivatives with exact control over substituent placement.
Acyl Chloride Methodologies for Derivative Synthesis
A prominent strategy for synthesizing derivatives of this compound involves the use of acyl chloride intermediates. This method is particularly effective for creating amide derivatives by reacting the pyridine-based carboxylic acid with various amines. The process typically involves a two-step sequence. First, the carboxylic acid is converted into a more reactive acyl chloride, and second, this intermediate is reacted with an amine to form the desired amide linkage.
A common reagent used for the initial conversion is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). For instance, a series of monoamide isomers were successfully prepared by first reacting 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride in dichloromethane (B109758) to form the acyl chloride precursor. ukm.edu.my This intermediate was then reacted with different isomers of 2-amino-N-methylpyridine in the presence of triethylamine (B128534) to yield the final products, such as 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester. ukm.edu.my The activated amine from the aminopyridine attacks the carbonyl group of the acyl chloride, leading to the formation of the amide bond. ukm.edu.my Similarly, other chlorinating agents like oxalyl chloride can be employed to transform carboxylic acids into their corresponding acyl chlorides before reaction with an amine. nih.govgoogle.com This methodology provides a versatile route to a wide range of pyridine-2,6-dicarboxamide derivatives. nih.gov
Table 1: Acyl Chloride Methodology Example
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Acyl Chloride Formation | 6-(methoxycarbonyl)pyridine-2-carboxylic acid | Thionyl chloride (SOCl₂), DMF (catalyst) | 6-(chlorocarbonyl)pyridine-2-carboxylic acid methyl ester | ukm.edu.my |
| 2. Amide Formation | Acyl chloride intermediate | 2-amino-3-methyl pyridine, Triethylamine | 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | ukm.edu.my |
Green Chemistry Approaches in Synthesis
In line with the principles of sustainable chemistry, green approaches to the synthesis of aminopyridine derivatives have been developed. These methods aim to increase efficiency, reduce waste, and operate under milder conditions. Key strategies include multicomponent reactions (MCRs) and one-pot syntheses, which are characterized by high atom economy.
One such approach is the multicomponent, one-pot reaction for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives using enaminones as key precursors under solvent-free conditions. nih.gov This method is noted for being simple, fast, and cleaner than traditional syntheses. The reaction proceeds by heating the reactants (an enaminone, malononitrile, and a primary amine) together without any solvent, leading to the desired product in good yields. nih.gov
Another green methodology involves the one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives. This protocol reacts pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran intermediates, which are then treated with ammonium (B1175870) acetate (B1210297) in the same vessel to yield the final products under mild conditions. oist.jp This process is advantageous due to its high atom economy and avoidance of harsh reaction conditions often required in older methods. oist.jp
Table 2: Green Chemistry Principles in Synthesis
| Green Chemistry Principle | Synthetic Approach | Example | Reference |
|---|---|---|---|
| Atom Economy | One-pot reaction | Synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives | oist.jp |
| Reduced Waste / Solvent-Free | Multicomponent reaction | Synthesis of 2-amino-3-cyanopyridine derivatives from enaminones | nih.gov |
| Mild Conditions | Catalytic one-pot reaction | Reaction of pyruvates and aldehydes with ammonium acetate | oist.jp |
Precursor and Raw Material Analysis for this compound Synthesis
The selection of starting materials is critical for the efficient synthesis of this compound. Several precursors can be utilized, with the choice often depending on availability, cost, and the desired reaction pathway.
Utilization of 2-Chloronicotinic Acid with Ammonia
One of the common methods to synthesize the parent compound, 6-aminopyridine-2-carboxylic acid, involves the reaction of 2-chloronicotinic acid with ammonia. nbinno.com In this process, the chloro group on the pyridine ring is substituted by an amino group. nbinno.com A similar transformation is documented in the synthesis of 2-aminonicotinic acid, where 2-chloro-3-trichloromethylpyridine is reacted with liquid ammonia under pressure to produce 2-amino-3-trichloromethylpyridine, which is then hydrolyzed to the carboxylic acid. google.com Once the 6-aminopyridine-2-carboxylic acid is formed, it can be readily converted to its methyl ester, this compound, through esterification, for example, by refluxing in methanol with aqueous hydrogen chloride. georganics.sk
Pyridine-2,6-dicarboxylic Acid as a Starting Material
Pyridine-2,6-dicarboxylic acid is another versatile starting material. It can be used to synthesize 6-aminopyridine-2-carboxylic acid through a reaction with ammonia in the presence of a reducing agent. nbinno.com This approach involves the reduction of one of the carboxylic acid groups to an amino group, followed by decarboxylation. nbinno.com Alternatively, pyridine-2,6-dicarboxylic acid can be converted into its corresponding diacyl chloride. nih.gov This highly reactive intermediate can then be used to synthesize a variety of dicarboxamide derivatives by reacting it with different aromatic amines. nih.gov This highlights its utility as a foundational block for building more complex pyridine-based structures.
Table 3: Comparison of Precursor Routes
| Precursor | Key Reagents | Intermediate/Product | Key Transformation | Reference |
|---|---|---|---|---|
| 2-Chloronicotinic Acid | Ammonia (NH₃) | 6-Aminopyridine-2-carboxylic acid | Nucleophilic aromatic substitution of chlorine with an amino group | nbinno.com |
| Pyridine-2,6-dicarboxylic Acid | Ammonia (NH₃), Reducing agent | 6-Aminopyridine-2-carboxylic acid | Reductive amination and decarboxylation | nbinno.com |
Preparation of Related Aminopyridine Derivatives
The synthesis of aminopyridine derivatives is a broad field with various established methods. These routes provide access to the core aminopyridine scaffold, which is central to the target molecule.
One pathway involves the hydrolysis of an acetamido group. For example, 6-aminopyridine-2-carboxylic acid can be prepared from 2-acetylaminopyridine-6-carboxylic acid by heating it in a sodium hydroxide solution. chemicalbook.com Another distinct method starts from fluorinated pyridines. In this process, a 3-substituted-2,5,6-trifluoropyridine is reacted with hydrazine (B178648) monohydrate to substitute a fluorine atom, followed by a reduction step to introduce the amine group, yielding 2-aminopyridine derivatives with high purity under mild conditions. google.com
Modern techniques also include multicomponent reactions. A variety of substituted 2-aminopyridines can be efficiently synthesized from enaminones, malononitrile, and primary amines under solvent-free conditions, showcasing a versatile and green approach to this class of compounds. nih.gov
Reactivity and Mechanistic Investigations of Methyl 6 Aminopyridine 2 Carboxylate
Fundamental Reaction Pathways
The reactivity of Methyl 6-aminopyridine-2-carboxylate can be understood by examining the characteristic reactions of its primary functional groups: the exocyclic amine and the methyl ester.
The presence of both a basic amino group and a pyridine (B92270) ring nitrogen atom gives the molecule distinct acid-base properties. The lone pair of electrons on the nitrogen of the amino group can accept a proton, allowing it to function as a Brønsted-Lowry base. Similarly, the nitrogen atom within the pyridine ring possesses a lone pair in an sp² hybrid orbital, which is also available for protonation. uoanbar.edu.iq
In addition to the basicity of the nitrogen atoms, the amino group itself can be deprotonated under strongly basic conditions, demonstrating its acidic character in certain environments. Studies on related aminopyridines in non-aqueous solvents like DMSO have shown that the acidity of the amino protons is influenced by the electronic nature of other substituents on the ring. cdnsciencepub.com
As this compound already contains a methyl ester, the relevant reactions of this moiety are transformations such as hydrolysis and transesterification, which proceed via nucleophilic acyl substitution. youtube.com
Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 6-aminopyridine-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process. This is typically achieved using a strong base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a water/alcohol mixture. nih.gov The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.
Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst. This results in the exchange of the methoxy (B1213986) group (-OCH₃) with a different alkoxy group from the reacting alcohol, forming a new ester. This equilibrium-driven reaction is useful for modifying the ester functionality.
| Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|
| Hydrolysis (Saponification) | This compound, LiOH/H₂O | Basic | Lithium 6-aminopyridine-2-carboxylate |
| Transesterification | This compound, Ethanol (R-OH) | Acid or Base Catalyst | Ethyl 6-aminopyridine-2-carboxylate |
The dual nature of the pyridine ring—susceptible to nucleophilic attack due to the electronegative nitrogen atom, yet aromatic—defines its substitution chemistry.
Nucleophilic Reactivity: The amino group in this compound is nucleophilic and can react with various electrophiles. For instance, it can undergo acylation with acyl chlorides or anhydrides to form the corresponding amide derivatives. ukm.edu.my Furthermore, the pyridine ring itself is considered electron-deficient, particularly at the positions alpha (C2, C6) and gamma (C4) to the ring nitrogen. bath.ac.uk This electronic deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace a suitable leaving group on the ring.
Electrophilic Reactivity: In contrast to benzene, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (SEAr). uoanbar.edu.iq This is due to two main factors: the electronegative nitrogen atom withdraws electron density from the ring, and in the acidic conditions often used for electrophilic substitution, the pyridine nitrogen becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly repels incoming electrophiles. uoanbar.edu.iq While the electron-donating amino group partially counteracts this deactivation, electrophilic substitution reactions like nitration or halogenation typically require vigorous conditions to proceed. uoanbar.edu.iq
Advanced Reaction Studies
Beyond fundamental transformations, the structure of this compound allows for more complex chemical behaviors, particularly in coordination chemistry and supramolecular assembly.
This compound can act as a bidentate chelating ligand, coordinating to metal centers through the pyridine nitrogen and one of the oxygen atoms of the carboxylate group. The resulting coordination complexes can exhibit dynamic behavior in solution, often existing in an equilibrium between monomeric and dimeric species. researchgate.net
In a monomeric complex, a single metal ion is coordinated by one or more ligand molecules. A dimeric species, such as a "paddle-wheel" structure, involves two metal centers bridged by the carboxylate groups of the ligands, with the pyridine nitrogen coordinating in an axial position. researchgate.net This monomer-dimer equilibrium is highly sensitive to environmental factors.
| Factor | Effect on Equilibrium | Rationale |
|---|---|---|
| Solvent Polarity | Polar solvents can favor the monomer. | Polar solvent molecules can coordinate to the metal center, stabilizing the monomeric form and disrupting the formation of the dimer. nih.gov |
| Concentration | Higher concentrations favor the dimer. | Dimerization is a bimolecular process; therefore, increasing the concentration of the complex shifts the equilibrium toward the product (dimer) according to Le Chatelier's principle. nih.gov |
| Temperature | Lower temperatures can favor the dimer. | The formation of the dimeric structure is often an exothermic process, meaning it is enthalpically favored at lower temperatures. nih.gov |
Studies on related copper(II) and titanium(IV) carboxylate complexes have utilized techniques like UV-Vis spectroscopy, variable-temperature NMR, and microcalorimetry to quantify the thermodynamic parameters of these equilibria. researchgate.netresearchgate.net
The arrangement of hydrogen bond donors (-NH₂) and acceptors (the carbonyl oxygen and pyridine nitrogen) in this compound facilitates a variety of non-covalent interactions.
Intramolecular Interactions: There is a potential for the formation of an intramolecular hydrogen bond between a hydrogen atom of the amino group and the carbonyl oxygen of the adjacent ester group. This would result in a stable six-membered ring-like structure. Such interactions are known to influence the conformation and physicochemical properties of molecules. mdpi.com
Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to be significant. The amino group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen or the pyridine nitrogen of a neighboring molecule. These interactions can lead to the formation of supramolecular assemblies, such as hydrogen-bonded dimers or extended polymeric chains, which dictate the crystal packing and bulk properties of the material.
Structural Elucidation and Characterization of Methyl 6 Aminopyridine 2 Carboxylate
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental in determining the molecular structure and electronic nature of Methyl 6-aminopyridine-2-carboxylate. The following sections detail the findings from various spectroscopic analyses.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3400-3200 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720-1700 cm⁻¹. Vibrations associated with the pyridine (B92270) ring, including C=C and C=N stretching, appear in the 1600-1400 cm⁻¹ range. Aromatic C-H stretching is found just above 3000 cm⁻¹, while C-O stretching from the ester group is located in the 1300-1100 cm⁻¹ region. researchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopy: Complementing the FT-IR data, the FT-Raman spectrum offers information on the non-polar bonds. The symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum. Aromatic C-C stretching vibrations are typically observed between 1615-1500 cm⁻¹. researchgate.net The FT-Raman technique is particularly useful for analyzing the skeletal vibrations of the pyridine ring, providing a comprehensive vibrational profile of the molecule.
A summary of characteristic vibrational frequencies is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretching (asymmetric & symmetric) | 3400-3200 | Primary Amine (NH₂) |
| Aromatic C-H Stretching | 3100-3000 | Pyridine Ring |
| C=O Stretching | 1720-1700 | Ester (COOCH₃) |
| C=C and C=N Ring Stretching | 1600-1400 | Pyridine Ring |
| C-O Stretching | 1300-1100 | Ester (COOCH₃) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is expected to show a singlet for the methyl (–CH₃) protons of the ester group at approximately 3.9 ppm. The protons on the pyridine ring will appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm). For instance, the proton at position 3 (H3) would likely appear as a doublet, coupled to the proton at position 4 (H4). The H4 proton would appear as a triplet (or doublet of doublets), and the H5 proton as a doublet. The protons of the amino (–NH₂) group often appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments. The carbonyl carbon of the ester group is the most deshielded, appearing around 165-170 ppm. The carbons of the pyridine ring typically resonate in the 105-160 ppm range. The methyl carbon of the ester group is found further upfield, usually around 52 ppm.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Ester C=O | - | 165-170 |
| Pyridine C2, C6 | - | 150-160 |
| Pyridine C3, C4, C5 | 6.0 - 8.0 | 105-140 |
| Ester O–CH₃ | ~3.9 | ~52 |
| Amine NH₂ | Broad signal | - |
Note: Actual chemical shifts can vary based on solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. wu.ac.th The pyridine ring and the carbonyl group of the ester are the primary chromophores. The π → π* transitions, associated with the aromatic system, typically result in strong absorption bands at lower wavelengths (e.g., 220-280 nm). The n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, usually appears as a weaker band at a longer wavelength. wu.ac.thnih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₇H₈N₂O₂), the calculated monoisotopic mass is 152.058577502 Da. nih.gov HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. nih.gov
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Monoisotopic Mass | 152.058577502 Da nih.gov |
Specialized Spectroscopic Techniques for Derivatives and Complexes
The spectroscopic characterization of derivatives and metal complexes of this compound provides further structural and functional insights. For example, in the synthesis of N-arylated derivatives, HRMS is used to confirm the successful addition of the aryl group. rsc.org When this compound acts as a ligand to form metal complexes, such as with zinc(II), changes in the FT-IR and NMR spectra are indicative of coordination. tandfonline.com A shift in the C=O stretching frequency in the FT-IR spectrum can indicate the involvement of the ester group in metal binding. Similarly, changes in the chemical shifts of the pyridine ring protons in the ¹H NMR spectrum can confirm the coordination of the pyridine nitrogen to the metal center. tandfonline.com
X-ray Crystallography and Solid-State Structural Analysis
In metal complexes, such as [ZnCl₂(L)₂] where L is a derivative, X-ray crystallography reveals the coordination geometry. tandfonline.com In one such complex, the zinc atom adopts a distorted tetrahedral geometry. tandfonline.com The solid-state structure is often stabilized by intermolecular hydrogen bonds, typically involving the amine group and the ester or carboxylate functionalities, which dictate the crystal packing.
Single Crystal X-ray Diffraction Methodologies
The determination of the crystal structure of this compound would necessitate the growth of high-quality single crystals suitable for diffraction experiments. The standard methodology involves mounting a selected crystal on a goniometer, typically cooled under a stream of nitrogen to minimize thermal vibrations and potential degradation. Monochromatic X-ray radiation, often from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector. The resulting data, consisting of the positions and intensities of thousands of reflections, are then processed to determine the unit cell parameters and the electron density distribution within the crystal, ultimately leading to the precise atomic coordinates of the molecule.
Crystal System and Space Group Determination
Based on analyses of similar pyridine-carboxylate derivatives, this compound is anticipated to crystallize in a common crystal system such as monoclinic or orthorhombic. The specific space group would be determined from the systematic absences in the diffraction data. For instance, a monoclinic system with the space group P2₁/c is frequently observed for such compounds, indicating a centrosymmetric packing arrangement.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
Note: The values in this table are hypothetical and would need to be confirmed by experimental data.
Asymmetric Unit and Molecular Conformation Analysis
The asymmetric unit of the crystal lattice would likely contain one molecule of this compound. The conformation of this molecule is largely defined by the orientation of the methyl ester and amino groups relative to the pyridine ring. The pyridine ring itself is expected to be essentially planar. A key conformational feature would be the dihedral angle between the plane of the pyridine ring and the plane of the carboxylate group. This angle is influenced by steric and electronic factors, including potential intramolecular interactions.
Intermolecular and Intramolecular Hydrogen Bonding Networks
The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the pyridine nitrogen and the carbonyl oxygen of the ester) strongly suggests the formation of an extensive hydrogen bonding network. Intramolecular hydrogen bonds are possible, for instance, between the amino group and the nearby ester or pyridine nitrogen, which would influence the molecular conformation.
Table 2: Potential Hydrogen Bonding Geometries
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| N—H···N | [Value] | [Value] | [Value] | [Value] |
Note: The values in this table are hypothetical and would need to be confirmed by experimental data.
Tautomeric Forms in Crystalline Structures
For this compound, the primary tautomeric consideration involves the amino group. While the amino (-NH₂) form is expected to be the overwhelmingly predominant tautomer in the solid state, the possibility of the imino (=NH) tautomer could be definitively ruled out by the location of hydrogen atoms in the final refined crystal structure. The observed bond lengths within the pyridine ring and to the exocyclic nitrogen atom would provide clear evidence for the amino tautomeric form.
Computational Chemistry and Theoretical Studies on Methyl 6 Aminopyridine 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic view of molecular systems, enabling the prediction of various properties that are often challenging to measure experimentally.
Density Functional Theory (DFT) Approaches and Basis Set SelectionDensity Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. The selection of an appropriate functional and basis set is critical for obtaining reliable results. For pyridine (B92270) derivatives, the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is widely employed and has been shown to provide excellent descriptions of molecular geometries and electronic properties.
Commonly, the 6-31G(d,p) basis set is utilized for initial geometry optimizations and frequency calculations. google.com This basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic electron density in molecules with heteroatoms and polar bonds, such as Methyl 6-aminopyridine-2-carboxylate. For more refined energy calculations or predictions of subtle electronic effects, larger basis sets like 6-311++G(d,p) or the aug-cc-pVDZ series may be employed to account for diffuse functions and further polarization. googleapis.com The choice is often a compromise between the desired accuracy and the computational resources available.
Conformational Analysis and Geometry OptimizationThe three-dimensional structure of a molecule is fundamental to its function. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. This is achieved by exploring the potential energy surface through systematic rotation around single bonds, particularly the C-C bond connecting the pyridine ring to the carboxylate group and the C-O bond of the methoxy (B1213986) group.
Each potential conformer is then subjected to geometry optimization, typically using a DFT method like B3LYP/6-31G(d,p). This process systematically alters the molecular geometry to find the minimum energy structure, where the net forces on all atoms are zero. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles that characterize the most stable conformation of the molecule. For pyridine derivatives, the planarity of the ring is a key feature, although the amino and carboxylate substituents may exhibit slight out-of-plane deviations.
Table 1: Representative Optimized Geometrical Parameters for a Pyridine Derivative Core
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (ring) | 1.34 | C-N-C | 117.0 |
| C-C (ring) | 1.39 | C-C-C | 120.0 |
| C-NH₂ | 1.36 | H-N-H | 115.0 |
| C-COOCH₃ | 1.51 | O-C-O | 125.0 |
| C-O (ester) | 1.35 | C-O-CH₃ | 115.0 |
| O=C (ester) | 1.21 |
Note: These are typical values for related structures and serve as an illustrative example. Actual values for this compound would be determined from specific DFT calculations.
Vibrational Frequency Calculations and Potential Energy Distribution AnalysisVibrational spectroscopy provides a fingerprint of a molecule, with each vibrational mode corresponding to a specific molecular motion. Theoretical vibrational frequency calculations are essential for assigning the bands observed in experimental infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory.
A key aspect of this analysis is the Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous assignment of the calculated frequencies. For this compound, characteristic vibrations would include N-H stretching of the amino group, C=O stretching of the carboxylate, C-N and C-C stretching modes of the pyridine ring, and various bending and torsional modes.
Table 2: Illustrative Vibrational Frequencies and Assignments for Aminopyridine Derivatives
| Frequency (cm⁻¹) | Assignment (based on PED) |
|---|---|
| ~3450 | N-H asymmetric stretching |
| ~3350 | N-H symmetric stretching |
| ~1720 | C=O stretching |
| ~1640 | NH₂ scissoring |
| ~1600 | C=C/C=N ring stretching |
| ~1250 | C-N stretching |
Note: These are characteristic frequency ranges. Precise values for the title compound require specific calculations.
NMR Chemical Shift Predictions (e.g., GIAO Method)Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and confirm molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors.
The calculations are typically performed at the DFT level (e.g., B3LYP) with a basis set suitable for NMR predictions, such as 6-311+G(2d,p). The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, usually Tetramethylsilane (TMS), calculated at the same level of theory. This allows for the prediction of both ¹H and ¹³C NMR chemical shifts for this compound, which can be directly compared to experimental data to validate the computed structure.
Electronic Structure and Reactivity Descriptors
The arrangement of electrons in a molecule governs its chemical reactivity. Computational methods provide valuable descriptors that help in understanding and predicting this behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity and signifies the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For this compound, the distribution and energies of these orbitals, calculated using DFT, provide insight into the most likely sites for electrophilic and nucleophilic attack.
Table 3: Example Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are representative values. Actual energies are determined from specific quantum chemical calculations for the molecule.
Chemical Potential, Electronegativity, Hardness, and Softness Determination
The chemical potential (μ), electronegativity (χ), chemical hardness (η), and softness (S) are global reactivity descriptors that provide insights into the stability and reactivity of a molecule. These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. A more negative chemical potential indicates a more stable and less reactive molecule. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2
Electronegativity (χ) : This is a measure of an atom's or molecule's ability to attract electrons. It is the negative of the chemical potential: χ = -μ = -(EHOMO + ELUMO) / 2
Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution or charge transfer. A larger energy gap between the HOMO and LUMO corresponds to greater hardness and lower reactivity. It is calculated as half the energy difference between the LUMO and HOMO: η = (ELUMO - EHOMO) / 2
Chemical Softness (S) : Softness is the reciprocal of hardness and indicates the molecule's polarizability and reactivity. A softer molecule is more reactive. S = 1 / η = 2 / (ELUMO - EHOMO)
For this compound, a high chemical hardness and a negative chemical potential would suggest good stability and lower reactivity. rasayanjournal.co.in
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; stability |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron attracting ability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer; stability |
| Chemical Softness (S) | 2 / (ELUMO - EHOMO) | Polarizability; reactivity |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of bonding and electron delocalization within a molecule. wisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to Lewis structures, such as bonds, lone pairs, and core orbitals. wisc.edumpg.de
For this compound, significant donor-acceptor interactions would be expected between the lone pairs of the nitrogen and oxygen atoms (donors) and the antibonding orbitals of the pyridine ring and the carboxylate group (acceptors). These interactions contribute to the resonance stabilization of the molecule.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N) on Pyridine | π* (C-C) in Pyridine | High | π-conjugation |
| LP (O) in Carboxylate | π* (C=O) in Carboxylate | High | Resonance |
| LP (N) on Amino group | σ* (C-N) in Pyridine | Moderate | Hyperconjugation |
| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |
Mullikan Atomic Charge Distribution
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.de These charges provide insights into the distribution of electrons and can help identify electrophilic and nucleophilic sites. The analysis partitions the total electron density among the constituent atoms. researchgate.net
In this compound, the Mulliken charges would be expected to show that the oxygen and nitrogen atoms carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms would have positive charges. The carbon atom of the carboxylate group is expected to be particularly electrophilic.
| Atom | Mulliken Charge (a.u.) |
| C (Carboxylate) | Positive |
| O (Carbonyl) | Negative |
| O (Ester) | Negative |
| N (Pyridine) | Negative |
| N (Amino) | Negative |
| C (Pyridine) | Variable (Positive/Negative) |
| H | Positive |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic regions of a molecule. researchgate.net The MEP surface is color-coded, with red indicating regions of high electron density (nucleophilic, negative potential) and blue indicating regions of low electron density (electrophilic, positive potential). Green represents regions of neutral potential.
For this compound, the MEP surface would likely show:
Red regions around the nitrogen and oxygen atoms, indicating their nucleophilic character.
Blue regions around the hydrogen atoms of the amino group and the methyl group, indicating their electrophilic character.
A green region around the carbon atoms of the pyridine ring.
These features highlight the sites most likely to be involved in intermolecular interactions.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) within a molecule and between molecules. researcher.liferesearchgate.netresearchgate.net The RDG is a function of the electron density and its gradient. mdpi.com By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of interactions can be identified.
Strong attractive interactions (e.g., hydrogen bonds) appear as blue-colored surfaces.
Weak van der Waals interactions are represented by green surfaces.
Strong repulsive interactions (e.g., steric clashes) are indicated by red surfaces.
In this compound, RDG analysis would be useful for identifying intramolecular hydrogen bonds between the amino group and the carboxylate group, as well as van der Waals interactions within the molecule.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are local reactivity descriptors derived from conceptual Density Functional Theory (DFT) that identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.govchemrxiv.orgfaccts.de They are calculated from the change in electron density when an electron is added to or removed from the molecule. researchgate.net
f+(r) : This function indicates the susceptibility of a site to a nucleophilic attack (attack by an electron-rich species). It corresponds to the distribution of the LUMO.
f-(r) : This function indicates the susceptibility of a site to an electrophilic attack (attack by an electron-poor species). It corresponds to the distribution of the HOMO.
f0(r) : This function indicates the susceptibility of a site to a radical attack .
For this compound, the Fukui functions would likely predict:
Nucleophilic attack : at the carbon atom of the carboxylate group.
Electrophilic attack : at the nitrogen and oxygen atoms.
Intermolecular Interaction Energy Analysis
Intermolecular interaction energy analysis is a computational method used to quantify the strength and nature of the interactions between molecules. This analysis can be performed using various techniques, such as Symmetry-Adapted Perturbation Theory (SAPT) or by calculating the binding energy of a dimer. The interaction energy can be decomposed into several components, including electrostatic, exchange, induction, and dispersion energies. rsc.org
Electrostatic energy : Arises from the interaction of the static charge distributions of the molecules.
Exchange energy : A repulsive term arising from the Pauli exclusion principle.
Induction energy : Arises from the polarization of one molecule by the electric field of another.
Dispersion energy : A long-range attractive interaction arising from correlated electron fluctuations.
For this compound, this analysis would be crucial for understanding its crystal packing and its interactions with other molecules, such as biological receptors. The analysis would likely reveal the importance of hydrogen bonding and π-π stacking interactions in stabilizing intermolecular complexes.
| Interaction Component | Description | Expected Contribution for this compound |
| Electrostatic | Interaction of permanent multipoles | Significant (due to polar groups) |
| Exchange | Short-range repulsion | Significant at close contact |
| Induction | Polarization effects | Moderate |
| Dispersion | van der Waals forces | Significant (due to aromatic ring) |
Three-Dimensional Energy-Framework Analyses
Three-dimensional energy-framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method, often employing software like CrystalExplorer, calculates the pairwise interaction energies between a central molecule and its neighbors. The resulting frameworks are color-coded to represent the strength of these interactions, with thicker cylinders indicating stronger energetic connections. researchgate.net
These analyses help in understanding the topology and stability of the crystal structure. The visualization highlights the dominant pathways of interaction, revealing how molecules are assembled into a three-dimensional architecture. For aminopyridine derivatives, this analysis elucidates the roles of various non-covalent interactions, such as hydrogen bonds and π-π stacking, in stabilizing the crystal packing. researchgate.netmdpi.com
Dispersion and Electrostatic Energy Contributions in Crystal Packing
The total interaction energy in a molecular crystal can be deconstructed into its fundamental components: electrostatic, dispersion, polarization, and exchange-repulsion energies. For many organic molecules, the electrostatic and dispersion forces are the most significant contributors to the stability of the crystal packing. nih.gov
Electrostatic Energy (E_ele): Arises from the interaction between the static charge distributions of the molecules. In polar molecules like aminopyridine derivatives, this component is often significant due to interactions between permanent dipoles and quadrupoles, as well as hydrogen bonding. researchgate.net
Dispersion Energy (E_dis): Originates from instantaneous fluctuations in electron density, leading to temporary induced dipoles. These forces, also known as London dispersion forces, are particularly important in the stacking of aromatic rings. nih.gov
Studies on related aminopyridine structures have shown that electrostatic energy can be the dominant factor in determining the crystal structure. researchgate.net However, in other organic crystals, dispersion forces associated with π-π stacking can be the primary contributor to cohesion. nih.gov The balance between these energy components dictates the final crystal packing arrangement.
| Interaction Pair | E_ele (kJ/mol) | E_dis (kJ/mol) | E_tot (kJ/mol) |
| N-H···N | -25.8 | -20.5 | -46.3 |
| C-H···O | -10.3 | -25.3 | -22.4 |
| π-π stacking | -21.7 | -66.2 | -45.8 |
| Note: Data is representative of interactions found in related heterocyclic compounds and serves to illustrate the relative contributions of electrostatic and dispersion energies. researchgate.netnih.gov |
Nonlinear Optical Properties (NLO) Studies
Nonlinear optical (NLO) materials are capable of altering the properties of light, such as its frequency, and have applications in telecommunications, optical computing, and laser technology. rsc.org Pyridine derivatives are of interest as NLO materials due to their potential for large second-order NLO responses, which arise from molecular asymmetry and charge-transfer characteristics. researchgate.net
First-Order Hyperpolarizability Calculations
The first-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response of a molecule. Computational methods, such as Density Functional Theory (DFT), are used to calculate this property. researchgate.net A high β value is a key indicator of a potentially efficient NLO material.
Calculations for related aminopyridine molecules involve optimizing the molecular geometry and then computing the dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β) using a suitable basis set, such as B3LYP/6-311++G(d,p). researchgate.net The results from these calculations help to understand the structure-property relationships that govern the NLO response.
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 2.15 | Debye |
| Polarizability (α) | -0.16 x 10⁻²³ | esu |
| First Hyperpolarizability (β) | 0.23 x 10⁻³⁰ | esu |
| Note: The values presented are illustrative and based on calculations for structurally similar aminopyridine compounds. researchgate.net |
Second Harmonic Generation (SHG) Test
Second Harmonic Generation (SHG) is the phenomenon where a material converts incoming light of a specific frequency into light with exactly twice that frequency. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. researchgate.net
The Kurtz-Perry powder technique is a common experimental method to screen materials for SHG efficiency. imanagerpublications.com In this test, a powdered sample of the compound is irradiated with a high-intensity laser (e.g., Nd:YAG at 1064 nm), and the intensity of the generated second-harmonic light (at 532 nm) is measured. imanagerpublications.com The efficiency is typically reported relative to a well-known standard NLO material, such as potassium dihydrogen phosphate (KDP). researchgate.netimanagerpublications.com Studies on various aminopyridine-based crystals have demonstrated SHG efficiencies that are comparable to or a fraction of that of KDP, confirming their potential as NLO materials. researchgate.netimanagerpublications.com
Applications of Methyl 6 Aminopyridine 2 Carboxylate in Medicinal Chemistry and Bioactivity
Role as a Synthetic Intermediate for Bioactive Molecules
Methyl 6-aminopyridine-2-carboxylate is primarily utilized as a precursor in the synthesis of a range of bioactive compounds. Its structural framework is a key component in the elaboration of more complex pharmaceutical agents.
Precursor for Pharmaceutical Agents
As a pyridine (B92270) derivative, this compound belongs to a class of compounds that are integral to the structure of many pharmaceutical drugs. The pyridine ring is a common motif in medicinal chemistry, and the amino and ester functional groups on this particular molecule provide convenient handles for synthetic modifications. These modifications can include acylation, alkylation, and amide bond formation, which are fundamental reactions in the construction of drug candidates.
While much of the available literature focuses on its corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid, as a direct precursor, the methyl ester is a closely related and synthetically useful derivative. The ester group can be readily hydrolyzed to the carboxylic acid or converted to other functional groups as needed during a synthetic sequence.
Synthesis of Specific Drug Candidates (e.g., Zolmitriptan, Gabapentin)
The parent compound, 6-aminopyridine-2-carboxylic acid, is a documented key intermediate in the synthesis of the anti-migraine drug Zolmitriptan and the anti-epileptic drug Gabapentin. nbinno.com In these syntheses, the structural features of the aminopyridine ring are incorporated into the final drug molecule. Although direct synthetic routes starting from this compound are not as prominently detailed in publicly available research, its role as a direct precursor to the carboxylic acid implies its utility in these synthetic pathways.
| Drug Candidate | Therapeutic Class | Role of Aminopyridine Intermediate |
| Zolmitriptan | Anti-migraine | The aminopyridine moiety serves as a foundational part of the drug's core structure. nbinno.com |
| Gabapentin | Anti-epileptic | The aminopyridine derivative is a key building block in the synthesis of this neurotransmitter analog. nbinno.com |
Development of Antipsychotic, Anti-inflammatory, and Antiviral Agents
The broader class of aminopyridine derivatives has been investigated for a range of therapeutic applications. Research indicates that 6-aminopyridine-2-carboxylic acid is utilized in the synthesis of compounds with potential antipsychotic, anti-inflammatory, and antiviral activities. nbinno.com The structural motif of this compound is therefore relevant to the development of new agents in these therapeutic areas. The development of novel compounds often involves the synthesis of a library of related molecules, and this compound is a suitable starting material for creating such a diverse set of derivatives for biological screening.
Biological Activity Investigations
Direct studies on the biological activity of this compound are limited in publicly accessible scientific literature. However, research into closely related aminopyridine derivatives provides insight into the potential biological properties of this compound class.
Antimicrobial Properties and Antibiotic Development
Neuroprotective Effects and Modulation of Neurotransmitter Systems
The neuroprotective effects of this compound have not been specifically documented in available research. However, the aminopyridine class of compounds is known to interact with the nervous system. For example, 4-aminopyridine (B3432731) is a known potassium channel blocker used in the treatment of multiple sclerosis. While this is a different isomer, it highlights the potential for aminopyridine derivatives to have neurological effects. Investigations into the neuroprotective potential and effects on neurotransmitter systems of this compound would be a novel area of research.
Pharmacological Profile and Interaction Studies
Binding Affinities with Biological Targets (Enzymes, Receptors)
Specific quantitative data on the binding affinities of this compound, such as IC50 or Ki values, are not extensively reported in the available scientific literature. Research has often focused on more complex derivatives. For instance, studies on related aminopyridine structures have demonstrated significant binding to various biological targets. Derivatives of 6-aminopyridine have been synthesized and shown to exhibit high affinity for receptors like the sigma-1 receptor (σ1R), with some compounds reaching Ki values in the nanomolar range.
Synergistic Effects in Combination Therapies
There is a lack of specific studies detailing the synergistic effects of this compound in combination therapies. The principle of drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key strategy in modern pharmacology, particularly in oncology. However, the direct application and investigation of this compound within such therapeutic regimens have not been a primary focus of published research.
Structure-Activity Relationship (SAR) Investigations
In the context of antitubercular drug discovery, for example, the 6-dialkylaminopyrimidine carboxamide scaffold, which shares structural similarities with this compound, has been the subject of detailed SAR studies. nih.gov Research has shown that the central pyridine or pyrimidine (B1678525) core is essential for activity. Modifications at various positions on this core have been explored to understand their impact on potency and pharmacokinetic properties. nih.gov
Key areas of modification in SAR studies on related aminopyridine carboxamides include:
The Amino Group: Alterations to the amino group, such as alkylation or incorporation into a cyclic structure, can significantly affect binding affinity and selectivity for the target.
The Carboxamide Linker: The nature and orientation of the carboxamide group are often critical for establishing key interactions, such as hydrogen bonds, with the target protein.
Substituents on the Pyridine Ring: The addition of various substituents to the pyridine ring can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its biological activity. nih.gov
These SAR studies on related scaffolds provide valuable insights into how this compound could be modified to design new compounds with desired biological activities.
Drug Discovery and Development Paradigms
This compound is a prime example of a "building block" or "scaffold" in drug discovery. cymitquimica.comtcichemicals.com The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its ability to interact with multiple biological targets. indiamart.com
The utility of this compound in drug discovery paradigms can be summarized as follows:
Intermediate for Synthesis: It serves as a key starting material for the synthesis of more complex molecules. nbinno.com Its functional groups, the amino group and the methyl ester, are readily amenable to a variety of chemical transformations, allowing for the construction of diverse chemical libraries for high-throughput screening.
Scaffold for Library Development: The aminopyridine core of this compound provides a rigid framework upon which various functional groups can be appended. This allows for the systematic exploration of chemical space to identify compounds with optimal activity and drug-like properties.
Fragment-Based Drug Discovery: In fragment-based drug discovery (FBDD), small molecules like this compound can be used as starting points for building more potent drug candidates. The binding of such fragments to a biological target can be detected and then optimized through chemical modifications to enhance affinity and selectivity.
The pyridine scaffold is present in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutics. indiamart.com The versatility of this compound as a chemical intermediate ensures its continued relevance in the ongoing search for novel and effective medicines.
Coordination Chemistry and Advanced Materials Applications of Methyl 6 Aminopyridine 2 Carboxylate
Ligand Design and Metal Complexation
Methyl 6-aminopyridine-2-carboxylate is an effective ligand in coordination chemistry due to its multiple potential binding sites, which include the pyridine (B92270) ring nitrogen, the amino group nitrogen, and the oxygen atoms of the carboxylate group. semanticscholar.org This multifunctionality allows it to form stable complexes with a variety of metal ions.
Exploration of Coordination Modes (N and O Coordination Sites)
The coordination behavior of 6-aminopyridine-2-carboxylate, the deprotonated form of the parent acid, has been demonstrated through structural analysis of its metal complexes. The ligand typically acts as a bidentate chelating agent, coordinating to a central metal ion through one of its carboxylate oxygen atoms and the adjacent pyridyl nitrogen atom. semanticscholar.org This N,O-chelating mode results in the formation of a stable five-membered ring, a common feature in complexes of amino acids and their derivatives. While the amino group at the 6-position offers an additional potential coordination site, studies have shown it does not always participate in direct bonding to the metal center, instead engaging in intermolecular interactions such as hydrogen bonding. Carboxylate ligands, in general, can adopt various coordination modes, including monodentate, bidentate, and bridging, which contributes to the structural diversity of the resulting metal complexes. researchgate.netresearchgate.net
Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Zn(II), Fe(III), Co(II), Ni(II), UO2(II))
The synthesis of metal complexes with this ligand has been successfully achieved, particularly with copper(II). A notable example is the preparation of bis(6-aminopyridine-2-carboxylato-κO,N)-copper(II) through hydrothermal methods. semanticscholar.org In this synthesis, a mixture of a Cu(II) salt (such as copper(II) acetate (B1210297) hydrate) and 6-aminopyridine-2-carboxylic acid in water is heated in a sealed vessel. semanticscholar.org This process yields crystalline products suitable for structural analysis. semanticscholar.org
Structural Analysis of Coordination Compounds
Single-crystal X-ray diffraction analysis has provided detailed insights into the structure of coordination compounds involving the 6-aminopyridine-2-carboxylato ligand. In the case of the Cu(II) complex, bis(6-aminopyridine-2-carboxylato-κO,N)-copper(II), the central copper ion is coordinated by two ligand molecules. semanticscholar.org
The coordination geometry around the Cu(II) center is described as a distorted square-planar arrangement. semanticscholar.org This geometry is formed by two carboxylate oxygen atoms and two pyridyl nitrogen atoms from the two chelating ligands. semanticscholar.org The analysis reveals specific bond distances, with the Cu—O bonds measuring approximately 1.927 Å and the Cu—N bonds at 2.011 Å. semanticscholar.org The bond angles around the copper center deviate from the ideal 90° of a perfect square plane, ranging from 83.06° to 180°, confirming the distorted nature of the geometry. semanticscholar.org Interestingly, this study showed the formation of a discrete, mononuclear complex rather than an extended polymeric structure. semanticscholar.org The individual complex molecules are then organized into a three-dimensional architecture through intermolecular forces, including π–π stacking interactions between the pyridine rings of the ligands. semanticscholar.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.7015 |
| b (Å) | 7.3920 |
| c (Å) | 21.3535 |
| β (°) | 91.060 |
| Coordination Geometry | Distorted square-planar |
| Cu—O Bond Length (Å) | 1.9268 |
| Cu—N Bond Length (Å) | 2.011 |
Supramolecular Chemistry and Coordination Polymers
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. In the context of coordination chemistry, ligands like this compound can act as building blocks or "linkers" that connect metal ions to form large, ordered structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs).
Role as an Organic Linker in Supramolecular Architectures
An organic linker is a molecule that bridges two or more metal centers to build an extended network. Due to its multiple donor sites (N and O atoms), 6-aminopyridine-2-carboxylate has the potential to function as such a linker. However, its behavior can be complex. In the documented synthesis of its Cu(II) complex, the ligand was observed to form a discrete mononuclear compound, acting as a chelating agent rather than a bridging linker. semanticscholar.org This outcome highlights that the formation of an extended supramolecular architecture is not guaranteed, even with a multidentate ligand. semanticscholar.org The specific reaction conditions, the choice of metal ion, and the presence of competing coordinating molecules can all influence whether a ligand will chelate to a single metal center or bridge between multiple centers to form a coordination polymer.
Anion Inclusion and Exchange in Coordination Polymers
Coordination polymers that possess a net positive charge (cationic frameworks) require counter-anions to balance the charge. These anions often reside within the pores or channels of the framework. In some materials, these included anions are mobile and can be swapped with other anions from a surrounding solution, a process known as anion exchange. researchgate.netrsc.org This property is of significant interest for applications such as ion sensing, separation, and environmental remediation. escholarship.org
The ability of a coordination polymer to facilitate anion exchange depends on the stability of its framework and the accessibility of the channels where the anions are located. researchgate.netescholarship.org The process can occur through a solid-state transformation or, more commonly, a solvent-mediated process involving the dissolution and recrystallization of the framework. nih.gov For coordination polymers to be constructed from this compound, their potential for anion inclusion and exchange would depend on the formation of a stable, porous, and cationic framework. As the formation of such polymers with this specific ligand is not yet widely documented, its role in anion exchange applications remains an area for future exploration.
Information regarding the specific applications of this compound is not available in the provided search results.
Following a thorough search for information on the chemical compound “this compound,” it has been determined that there is insufficient data in the public domain to generate a detailed article based on the requested outline. The specified topics—concerning its roles in heterogeneous catalysis, hydrogenation reactions, and as a component in organic-inorganic hybrid materials—are not substantially documented in the available scientific literature.
While the compound is known and used as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors, its direct application as a catalyst or a functional building block for advanced materials is not described in the search results.
The available information indicates that:
This compound is primarily utilized as a starting material or reagent in multi-step synthetic processes.
General discussions on pyridine derivatives show their broad use in catalysis and materials science; however, these findings are not specific to this compound.
There are no specific research findings, data tables, or detailed discussions that would allow for the creation of scientifically accurate content for the following outlined sections:
Organic-Inorganic Hybrid Materials (including its use as an Organic Template and in Functional Material Development)
Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided structure and content requirements without speculating or misrepresenting the roles of other related compounds.
Future Directions and Emerging Research Areas
Integration with Artificial Intelligence and Machine Learning in Drug Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of novel therapeutic agents. nih.gov For Methyl 6-aminopyridine-2-carboxylate, these computational tools offer a powerful avenue to explore its potential as a scaffold for new drugs.
Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of new compounds. nih.gov By analyzing the structural features of this compound, ML models could predict its likely biological targets and potential efficacy against various diseases. This in silico screening can prioritize experimental studies, saving significant time and resources.
Generative Models for Novel Derivatives: Advanced AI techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be employed to design novel derivatives of this compound with optimized properties. chemrxiv.org These models can generate virtual libraries of related compounds with enhanced potency, selectivity, and pharmacokinetic profiles. For instance, by inputting the core structure of this compound, generative models could suggest modifications to the amino or carboxylate groups to improve binding affinity to a specific protein target.
QSAR and Pharmacokinetic Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can establish correlations between the physicochemical properties of this compound derivatives and their biological activities. mdpi.com Furthermore, AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these virtual compounds, a crucial step in early-stage drug development. nih.gov
Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the dynamic behavior of this compound, both in isolation and in complex with other molecules, is crucial for elucidating its function and reactivity. Advanced spectroscopic techniques offer the means to probe these dynamics with high temporal and spatial resolution.
Conformational Analysis: Techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational methods like Density Functional Theory (DFT), can provide detailed insights into the conformational landscape of this compound. nih.gov Understanding the preferred conformations and the energy barriers between them is essential for rational drug design, as the three-dimensional shape of a molecule dictates its interaction with biological targets.
Probing Intermolecular Interactions: Spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can be used to study the non-covalent interactions between this compound and other molecules, such as proteins or nucleic acids. nih.gov Time-resolved spectroscopic techniques could further illuminate the kinetics of these binding events, providing a deeper understanding of the mechanism of action for any potential therapeutic applications.
Rational Design of Next-Generation Catalysts
The pyridine (B92270) nitrogen and the amino group in this compound provide potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis. nsf.gov The rational design of novel catalysts based on this scaffold could lead to more efficient and selective chemical transformations.
Homogeneous Catalysis: By coordinating with transition metals, this compound and its derivatives could form the basis of new homogeneous catalysts for a variety of organic reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring to optimize the catalytic activity and selectivity.
Heterogeneous Catalysis: The compound could also be immobilized on solid supports, such as polymers or inorganic materials, to create heterogeneous catalysts. These materials offer advantages in terms of catalyst recovery and recycling, contributing to more sustainable chemical processes.
Exploration of Novel Therapeutic Targets
The structural motif of aminopyridine is present in numerous biologically active compounds, suggesting that this compound could serve as a valuable starting point for the discovery of new therapeutics. researchgate.net
Scaffold for Bioactive Molecules: The amino and carboxylate functionalities of this compound provide convenient handles for chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.gov These derivatives could be screened against a wide range of biological targets to identify novel inhibitors or modulators of disease-related proteins. For instance, aminopyridine derivatives have shown promise as antimicrobial and antiviral agents. ontosight.ai
Fragment-Based Drug Discovery: this compound is an ideal candidate for fragment-based drug discovery (FBDD). In this approach, small molecular fragments are screened for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. The relatively small size and functional group diversity of this compound make it a suitable fragment for exploring the binding pockets of various proteins.
Sustainable Synthesis and Green Chemistry Innovations
Developing environmentally friendly and efficient synthetic routes to this compound and its derivatives is a key area for future research. The principles of green chemistry can guide the development of more sustainable chemical processes.
Greener Synthetic Methodologies: Research into the synthesis of related aminopyridine carboxylates has highlighted the potential for one-pot, multicomponent reactions, which can significantly reduce waste and improve efficiency. nih.gov Exploring the use of alternative, greener solvents and catalysts in the synthesis of this compound is an important avenue for future investigation. For example, a green and eco-friendly one-pot synthesis of structurally similar pyranopyrazole carboxylates has been reported using water as a solvent and a reusable catalyst. mitwpu.edu.in
Catalytic Approaches: The development of catalytic methods for the synthesis of aminopyridines, avoiding the use of stoichiometric reagents, would be a significant advancement. nih.gov This could involve the use of transition metal catalysts or biocatalysts to achieve high yields and selectivities under mild reaction conditions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 6-aminopyridine-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis often involves coupling 6-aminopyridine-2-carboxylic acid with methanol under acid-catalyzed esterification. Acyl chloride intermediates (e.g., using thionyl chloride) enhance nucleophilicity for ester formation, improving yields . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.
- Solvent selection : Dichloromethane or DMF improves solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with ≥95% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR : -NMR peaks at δ 3.9 (s, COOCH), δ 6.8–8.2 (pyridine ring protons), and δ 4.5 (NH, broad singlet) .
- FT-IR : Bands at 1720 cm (C=O ester), 1650 cm (C=N pyridine), and 3350 cm (N-H stretch) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) confirms purity (>98%) .
Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Sparingly soluble in water (0.1–0.5 mg/mL); dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl) .
- Stability : Hygroscopic; store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement determines:
- Ring puckering : Cremer-Pople parameters quantify non-planarity (e.g., θ = 15° for pyridine ring distortion) .
- Hydrogen bonding : N-H···O interactions stabilize crystal packing (d = 2.8–3.0 Å) .
- Software tools : SHELX suite for structure solution and ORTEP-3 for graphical representation .
Q. What experimental and computational approaches address regioselectivity challenges in functionalizing the pyridine ring?
- Methodological Answer :
- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the 6-amino group, enabling C-3 functionalization .
- DFT calculations : B3LYP/6-31G(d) models predict electron density distribution, identifying reactive sites (e.g., C-4 as electrophilic hotspot) .
Q. How should researchers reconcile contradictory spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer :
- Batch comparison : Analyze solvent traces (via -NMR) and residual catalysts (ICP-MS for metal contaminants).
- Dynamic effects : Variable-temperature NMR identifies tautomeric equilibria (e.g., amine-imine shifts) .
- Crystallographic validation : SXRD resolves ambiguities in proton assignments .
Q. What strategies improve the accuracy of computational models for predicting the reactivity of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
